![molecular formula C23H27N3O2 B4739320 1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole](/img/structure/B4739320.png)
1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole
Overview
Description
1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole, also known as MDI or MDL-100907, is a selective antagonist for the serotonin 5-HT2A receptor. It has been extensively researched for its potential use in treating various psychiatric disorders, including schizophrenia and depression.
Mechanism of Action
1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole acts as a selective antagonist for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. By blocking the activity of this receptor, 1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole can modulate the activity of various neurotransmitter systems, including dopamine and glutamate, which are implicated in the pathophysiology of schizophrenia and depression.
Biochemical and Physiological Effects:
1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter systems, changes in gene expression, and alterations in brain structure and function. It has been shown to have antipsychotic and antidepressant effects in animal models and has been tested in clinical trials for the treatment of schizophrenia and depression.
Advantages and Limitations for Lab Experiments
1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole has several advantages for lab experiments, including its high affinity for the 5-HT2A receptor, its selectivity for this receptor, and its ability to modulate various neurotransmitter systems. However, it also has some limitations, including its potential for off-target effects, its limited solubility, and its potential for toxicity at high doses.
Future Directions
There are several potential future directions for research on 1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole, including the development of more selective and potent 5-HT2A receptor antagonists, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential use in combination with other drugs for the treatment of psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole and to identify potential side effects and toxicity.
Scientific Research Applications
1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole has been extensively studied for its potential use in treating various psychiatric disorders, including schizophrenia and depression. It has been shown to have a high affinity for the 5-HT2A receptor, which is implicated in the pathophysiology of these disorders. 1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole has been shown to have antipsychotic and antidepressant effects in animal models and has been tested in clinical trials for the treatment of schizophrenia and depression.
properties
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-17-18(2)26(20-9-5-4-8-19(17)20)23(27)16-24-12-14-25(15-13-24)21-10-6-7-11-22(21)28-3/h4-11H,12-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMKEDVDQFLULA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)C4=CC=CC=C4OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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